molecular formula C8H13NO2 B1171736 2-(Methylthio)phenylboronic acid CAS No. 168818-42-6

2-(Methylthio)phenylboronic acid

Cat. No. B1171736
InChI Key:
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Description

2-(Methylthio)phenylboronic acid, also known as [2-(Methylsulfanyl)phenyl]boronic acid, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular formula of C7H9BO2S, an average mass of 168.021 Da, and a monoisotopic mass of 168.041626 Da . It is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of 2-(Methylthio)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)phenylboronic acid is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

2-(Methylthio)phenylboronic acid is a reactant for palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions . It is also involved in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

2-(Methylthio)phenylboronic acid is a white crystalline powder . It has a melting point of 77-83°C . It is slightly soluble in water and soluble in most polar organic solvents .

Scientific Research Applications

  • Catalysis in Organic Synthesis : Phenylboronic acids, including derivatives like 2-(Methylthio)phenylboronic acid, are used in catalysis. For example, they are used in Suzuki-Miyaura cross-coupling reactions, a widely employed method in organic synthesis for forming carbon-carbon bonds. A study demonstrated the use of a 2-(Methylthio)aniline complex with palladium(II) as an efficient catalyst for such reactions in water, highlighting the environmental friendliness of the process (Rao et al., 2014).

  • Drug Delivery Systems : Phenylboronic acid-based materials, including those derived from 2-(Methylthio)phenylboronic acid, have been used in the development of glucose-responsive drug delivery systems. These systems can be particularly useful in the controlled release of insulin for diabetes management. Research in this area includes the development of phenylboronic acid-based polymeric nanoparticles (Ma & Shi, 2014).

  • Biomedical Engineering Applications : Phenylboronic acids are applied in various biomedical engineering fields due to their unique stimuli-responsive characteristics. For instance, phenylboronic acid-decorated polymeric nanomaterials have been developed for diagnostic and therapeutic applications, exploiting their ability to form reversible complexes with polyols, including sugars and diols (Lan & Guo, 2019).

  • Glucose Sensing and Diagnostics : The interaction of phenylboronic acids with polyols makes them ideal for glucose sensing, a critical aspect of diabetes management. This has led to the development of phenylboronic acid functionalized materials for optical diffusers in glucose sensing, which can be integrated into wearable devices for real-time biomarker monitoring (Elsherif et al., 2018).

  • Environmental Applications : Research has also explored the use of phenylboronic acids in environmental applications. For example, the aerobic oxygenation of phenylboronic acid to phenol, facilitated by thiol derivatives, offers a metal-free, environmentally friendly approach to certain oxidation reactions (Kaewmati et al., 2012).

Safety And Hazards

2-(Methylthio)phenylboronic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It is harmful if swallowed . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBWTYBCNFKURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378542
Record name 2-(Methylthio)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)phenylboronic acid

CAS RN

168618-42-6
Record name 2-Methylsulfanylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168618-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium (9.52 g) was suspended in 119 mL of tetrahydrofuran, and to the suspension were added 3.00 g of 2-bromothioanisole and about 20 mg of iodine. After the reaction was started by heating employing a dryer, 72 g of 2-bromothioanisole was dropped to the mixture during 20 minutes. After being heated for 1 hour, the reaction mixture was diluted with 1000 mL of tetrahydrofuran, and cooled to 0° C. To the mixture was added 102 mL of triisopropyl borate at the same temperature, and the mixture was stirred at room temperature for 4 hours. To the reaction mixture was added water, and the solvent was removed under reduced pressure. The residue was added 500 mL of 2 mol/L hydrochloric acid, and the mixture was extracted with 300 mL of diethyl ether. The organic layer was extracted with 500 mL of 2 mol/L aqueous sodium hydroxide solution, and the aqueous layer was acidified by addition of concentrated hydrochloric acid under ice-cooling. The residual diethyl ether was removed under reduced pressure, and the precipitate was collected by filtration to give 45.95 g of 2-(methylthio)phenylboronic acid.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
102 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
119 mL
Type
solvent
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
Quantity
20 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

2-Bromothioanisole (29.0 g, 143 mmol) was dissolved in dry THF (400 mL) and cooled to −75° C. n-BuLi (62.0 mL, 2.5 M in hexane, 155 mmol) was added over 50 minutes. After stirring 25 minutes, triisopropyl borate (46 mL, 199 mmol) was added over 35 minutes. The cold bath was removed and the reaction was stirred at room temp for 16 hours. The resulting solution was cooled in an ice bathours, and 6 M HCl (100 mL) was added. This mixture was stirred at room temp 5 hours and concentrated to about half of the original volume. The concentrated solution was partitioned between Et2O and water. The organic layer was extracted with 2 M NaOH, which was subsequently reacidified with 6 M HCl and extracted several times back into Et2O. These Et2O washes were dried over Na2SO4, filtered, and evaporated to yield a beige solid (20.4 g, 85%). 1H NMR (CDCl3): δ 8.01 (dd, 1H, J=7.3, J′=1.4), 7.53 (dd, 1H, J=7.7, J′=1.1), 7.43 (td, 1H, J=7.3, J′=1.8), 7.34 (td, 1H, J=7.3, J′=1.5), 6.22 (s, 2H), 2.50 (s, 3H).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods III

Procedure details

A solution of 1-methylthio-2-bromobenzene (5 g) in dry ether (30 ml) was stirred at 0° C. and 1.63M n-butyllithium in hexane solution (16.6 ml) was added dropwise over a period of 15 minutes. The reaction mixture was stirred at 0° C. for 1.5 hours and then transferred to a cold (-78° C.) solution of triisopropyl borate (7.4 ml) in tetrahydrofuran (40 ml) over 40 minutes. After stirring for 1 hour at -78° C., the reaction mixture was allowed to warm to room temperature overnight. The suspension was poured into dilute 2M hydrochloric acid (40 ml) and the layers were separated. The aqueous phase was extracted with ether (2×80 ml) and the combined organic phases were washed with brine, dried with magnesium sulfate, evaporated and washed with petroleum ether (2×20 ml) to afford 2-methylthiophenyldihydroxyborane.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
solvent
Reaction Step Two
Quantity
7.4 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Citations

For This Compound
31
Citations
S Chatterjee, TK Paine - Inorganic Chemistry, 2015 - ACS Publications
Phenolic compounds are important intermediates in the bacterial biodegradation of aromatic compounds in the soil. An Arthrobacter sp. strain has been shown to exhibit boronic acid …
Number of citations: 15 pubs.acs.org
CW Lee, JY Lee - Dyes and Pigments, 2013 - Elsevier
A new electron deficient core, benzothieno[3,2-c]pyridine (3BTP) functionalized at 3- position, was developed as the electron transport unit and a derivative of 3BTP, 3-(3-(9H-carbazol-9…
Number of citations: 1 www.sciencedirect.com
ZB Sun, M Guo, CH Zhao - The Journal of Organic Chemistry, 2016 - ACS Publications
Two benzothieno[b]-fused BODIPYs, BT-BODIPY and BBT-BODIPY, in which one parent BODIPY core is fused with one and two benzothieno rings, respectively, were synthesized from …
Number of citations: 50 pubs.acs.org
JA Seo, MS Gong, JY Lee - Organic Electronics, 2014 - Elsevier
A yellowish green phosphorescent dopant derived from phenylbenzothienopyridine ligand, iridium (III) [bis(1-phenylbenzo[4,5]thieno[2,3-c]pyridinato-N,C 2 ]picolinate. (Ir(DTNP) 2 pic) …
Number of citations: 8 www.sciencedirect.com
H Marom, S Antonov, Y Popowski… - The Journal of Organic …, 2011 - ACS Publications
The catalytic reduction of nitrate by molybdo-enzymes plays a central role in the global biological cycle of nitrogen. However, the use of nitrates as oxidants in synthetic organic …
Number of citations: 46 pubs.acs.org
S Zou, Y Wang, J Gao, X Liu, W Hao… - Journal of Materials …, 2014 - pubs.rsc.org
A novel two-dimensional (2D) starphene containing sulfur organic semiconductor material BTBTT was synthesized. The spectroscopy, electrochemistry and thermostability of the …
Number of citations: 15 pubs.rsc.org
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
Z Cao, A Lacoudre, C Rossy… - Beilstein Journal of …, 2019 - beilstein-journals.org
The bis-ortho-thioether 9, 10-bis [(o-methylthio) phenyl] anthracene was synthesized as a syn-atropisomer, as revealed by X-ray diffraction. This alkylaryl thioether ligand (L) formed …
Number of citations: 1 www.beilstein-journals.org
A Skhiri, R Ben Salem, JF Soulé, H Doucet - ChemCatChem, 2017 - Wiley Online Library
(Hetero)aryl‐substituted selenophenes exhibit important physical properties especially for optoelectronics. Palladium‐catalysed coupling reactions currently represent the most efficient …
J Skalik, M Koprowski, E Różycka-Sokołowska… - Materials, 2020 - mdpi.com
The interest in functional materials possessing improved properties led to development of new methods of their synthesis, which allowed to obtain new molecular arrangements with …
Number of citations: 1 www.mdpi.com

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